molecular formula C17H15N3O2S B11362981 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

Cat. No.: B11362981
M. Wt: 325.4 g/mol
InChI Key: BIFYFBCUDNTDNJ-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound disrupts DNA replication by binding to nucleic acids, thereby inhibiting the proliferation of cancer cells. The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry and material science .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C17H15N3O2S/c1-11-3-5-13(6-4-11)16(21)19-17-18-15(20-23-17)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

BIFYFBCUDNTDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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